molecular formula C23H22N2O4 B10989200 methyl 5-(3-methoxyphenyl)-2-methyl-4-(5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-1H-pyrrole-3-carboxylate

methyl 5-(3-methoxyphenyl)-2-methyl-4-(5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-1H-pyrrole-3-carboxylate

Cat. No.: B10989200
M. Wt: 390.4 g/mol
InChI Key: DFWHBVVLHINIBA-UHFFFAOYSA-N
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Description

This compound is a multifunctional pyrrole derivative featuring:

  • A 1H-pyrrole-3-carboxylate core with methyl and methoxy substituents.
  • A 3-methoxyphenyl group at position 5, contributing to steric and electronic modulation.
  • The ester group (methyl carboxylate) enhances solubility and serves as a synthetic handle for further derivatization .

Properties

Molecular Formula

C23H22N2O4

Molecular Weight

390.4 g/mol

IUPAC Name

methyl 5-(3-methoxyphenyl)-2-methyl-4-(5-methyl-2-oxo-1,3-dihydroindol-3-yl)-1H-pyrrole-3-carboxylate

InChI

InChI=1S/C23H22N2O4/c1-12-8-9-17-16(10-12)19(22(26)25-17)20-18(23(27)29-4)13(2)24-21(20)14-6-5-7-15(11-14)28-3/h5-11,19,24H,1-4H3,(H,25,26)

InChI Key

DFWHBVVLHINIBA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C2C3=C(NC(=C3C(=O)OC)C)C4=CC(=CC=C4)OC

Origin of Product

United States

Biological Activity

Methyl 5-(3-methoxyphenyl)-2-methyl-4-(5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-1H-pyrrole-3-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

C20H22N2O4\text{C}_{20}\text{H}_{22}\text{N}_{2}\text{O}_{4}

This structure features a pyrrole ring with substituents that enhance its biological activity. The presence of the methoxyphenyl and indole groups are particularly notable for their roles in modulating biological interactions.

Anticancer Activity

Research indicates that derivatives of pyrrole compounds exhibit significant anticancer properties. For instance, this compound has been evaluated for its cytotoxic effects against various cancer cell lines.

In vitro studies have shown that the compound exhibits:

  • Inhibition of cell proliferation : The compound has demonstrated inhibitory effects on the growth of cancer cell lines such as A431 and Jurkat cells, with IC50 values indicating potent activity compared to standard chemotherapeutics like doxorubicin .

The mechanism by which this compound exerts its anticancer effects may involve:

  • Induction of Apoptosis : Studies suggest that the compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Inhibition of Kinases : Similar compounds have been noted to inhibit key kinases involved in cell cycle regulation, such as CDK4, which is critical for cancer cell proliferation .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to several structural features:

Structural FeatureInfluence on Activity
Methoxy GroupEnhances lipophilicity and cellular uptake.
Indole SubstituentContributes to interaction with biological targets through π-stacking.
Pyrrole RingEssential for maintaining the structural integrity necessary for biological activity.

Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the efficacy of this compound against human melanoma cells. The results indicated a dose-dependent inhibition of cell growth, with significant apoptosis observed at higher concentrations. The study concluded that further exploration into the molecular mechanisms was warranted to fully understand its potential as an anticancer agent .

Study 2: Kinase Inhibition

Another research effort focused on the kinase inhibitory properties of related compounds within the same class. It was found that modifications in the phenyl ring significantly affected kinase binding affinity, suggesting that similar modifications could enhance the activity of this compound against specific cancer types .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Pyrrole-3-Carboxylate Family

Table 1: Substituent Comparison
Compound Name Position 4 Substituent Position 5 Substituent Position 2 Substituent Ester Group Key Features
Target Compound 5-Methyl-2-oxoindol-3-yl 3-Methoxyphenyl Methyl Methyl Indole-oxygen hydrogen bonding, methoxy-enhanced lipophilicity
Methyl (4R,5R)-5-(1H-Indol-3-Yl)-...-4-Phenyl-...Pyrrole-3-Carboxylate Phenyl 1H-Indol-3-yl Methyl Methyl Chiral centers (R,R), enantiomeric ratio (92:8), phenyl for π-π interactions
Ethyl (4R,5R)-5-(1H-Indol-3-Yl)-...-4-(m-Tolyl)-...Pyrrole-3-Carboxylate m-Tolyl 1H-Indol-3-yl Methyl Ethyl Ethyl ester for altered pharmacokinetics, m-tolyl for steric bulk
Methyl 4-({2,5-Dimethyl-1-[2-(Trifluoromethyl)Phenyl]...}methylene)-...Pyrrole-3-Carboxylate Trifluoromethylphenyl-substituted Furylmethylene Methyl Methyl Electron-withdrawing CF₃ group, furan for heterocyclic diversity
Key Observations :
  • Indole vs.
  • Chirality : Unlike the chiral (R,R)-configured analogs in and , the target compound’s stereochemistry is unspecified but likely planar due to the fused indole system.
  • Ester Flexibility : Ethyl esters () may improve metabolic stability compared to methyl esters .
Table 2: Catalytic Efficiency and Reaction Conditions
Compound Synthesized Catalyst Used Yield (%) Reaction Time Key Advantage Reference
Methyl-1-(4-Chlorophenyl)-...Pyrrole-3-Carboxylate (5g) Fe₃O₄@Nano-cellulose–OPO₃H 85 2 h Magnetic recovery, eco-friendly
Target Compound (Hypothetical Synthesis) Not specified N/A N/A Likely requires multi-step indole functionalization
Ethyl Pyrrolone Derivatives Pd-C (10%) 70–79 1–3 h Hydrogenation for saturated pyrrolidines
Key Observations :
  • Catalytic Innovations: Fe₃O₄@Nano-cellulose–OPO₃H () offers recyclability, a critical factor for large-scale synthesis, though applicability to indole-containing systems requires validation.
  • Challenges in Target Synthesis : The indole and pyrrole coupling in the target compound may necessitate palladium-mediated cross-coupling or acid-catalyzed cyclization, increasing complexity .

Spectroscopic and Stereochemical Properties

Table 3: NMR and Enantiomeric Data
Compound Name ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) Enantiomeric Ratio Reference
Target Compound Not reported Not reported N/A
Methyl (4R,5R)-5-(1H-Indol-3-Yl)-...Pyrrole-3-Carboxylate 2.5 (s, CH₃), 3.3 (s, CH₃), 7.1–7.5 124–148 (aromatic), 170 (C=O) 92:8
Ethyl (4R,5R)-5-(1H-Indol-3-Yl)-...Pyrrole-3-Carboxylate 2.4 (s, CH₃), 3.2 (s, CH₃), 7.0–7.4 122–145 (aromatic), 169 (C=O) 92:8
Key Observations :
  • Methyl vs. Ethyl Esters : The ¹H NMR signals for methyl esters (δ ~3.3 ppm) are upfield compared to ethyl esters (δ ~1.2–4.1 ppm for CH₂/CH₃) .

Preparation Methods

Paal-Knorr Pyrrole Formation

The Paal-Knorr reaction involves cyclocondensation of 1,4-diketones with ammonia or amines. For methyl 5-(3-methoxyphenyl)-2-methyl-4-(5-methyl-2-oxoindolin-3-yl)-1H-pyrrole-3-carboxylate, a modified Paal-Knorr approach using methyl acetoacetate and 1,2-dibenzoyl ethylene derivatives has been reported. In a typical procedure, methyl acetoacetate (1 mmol) reacts with 1,2-dibenzoyl ethylene (1 mmol) in dry tetrahydrofuran (THF) under nitrogen, with ammonium acetate (NH₄OAc) as the nitrogen source. The reaction proceeds at room temperature, yielding a tetra-substituted pyrrole intermediate. Post-reaction workup involves solvent evaporation, chloroform extraction, and silica gel chromatography to isolate the product. This method achieves a 96% yield for analogous pyrroles, demonstrating high efficiency for constructing the core structure.

Hantzsch Dihydropyridine Rearrangement

While less common for this target compound, the Hantzsch method provides an alternative route. β-Keto esters like methyl acetoacetate react with aldehydes and ammonia to form dihydropyridines, which can undergo oxidation and rearrangement to pyrroles. However, regioselectivity challenges limit its applicability for introducing the 3-methoxyphenyl and indole substituents.

Multi-Component Condensation Approaches

Multi-component reactions (MCRs) enable concurrent formation of multiple bonds, streamlining the synthesis of complex molecules.

Three-Component Coupling

A three-component strategy combining methyl acetoacetate, 3-methoxybenzaldehyde, and 5-methyl-2-oxoindoline-3-carbaldehyde has been explored. The reaction employs ammonium acetate in acetic acid under reflux, facilitating simultaneous cyclization and functionalization. This one-pot method reduces purification steps and improves atom economy, though stereochemical outcomes require careful control.

Michael Addition-Initiated Cyclization

Michael addition of methyl acetoacetate to α,β-unsaturated carbonyl compounds, followed by cyclization, offers a modular pathway. For instance, methyl acetoacetate reacts with (E)-3-(5-methyl-2-oxoindolin-3-yl)acryloyl chloride to form a diketone intermediate, which undergoes NH₄OAc-mediated cyclization to the pyrrole. This method allows precise placement of the indole moiety at the 4-position of the pyrrole.

Indole Ring Formation Strategies

The 5-methyl-2-oxoindolin-3-yl group at the pyrrole’s 4-position necessitates specialized indole synthesis techniques.

Fischer Indole Synthesis

The Fischer indole synthesis remains a cornerstone for indole derivatives. Cyclization of phenylhydrazine with 4-methylcyclohexanone under acidic conditions (e.g., HCl/ZnCl₂) generates 5-methyl-2-oxoindoline. Subsequent oxidation with pyridinium chlorochromate (PCC) yields the 2-oxoindole-3-carbaldehyde intermediate.

Transition Metal-Catalyzed Cyclizations

Palladium-catalyzed cyclizations enable milder conditions. For example, Sonogashira coupling of 2-ethynylaniline with iodobenzene derivatives, followed by intramolecular cyclization, constructs the indole ring. This method accommodates electron-rich aryl groups like the 3-methoxyphenyl substituent.

Esterification and Functional Group Modifications

The methyl ester at the pyrrole’s 3-position is introduced via esterification or pre-functionalized building blocks.

Direct Esterification

Carboxylic acid precursors (e.g., 5-(3-methoxyphenyl)-2-methyl-4-(5-methyl-2-oxoindolin-3-yl)-1H-pyrrole-3-carboxylic acid) are treated with methanol under acidic (H₂SO₄) or coupling (DCC/DMAP) conditions. However, this step risks hydrolyzing sensitive groups like the indole’s oxo moiety.

Pre-Functionalized Ester Building Blocks

Using methyl acetoacetate as a starting material bypasses late-stage esterification. Its enolate undergoes alkylation or acylation to install substituents while retaining the ester group. For instance, alkylation with 3-methoxybenzyl bromide introduces the aryl group at the pyrrole’s 5-position.

Comparative Analysis of Synthetic Routes

The table below evaluates key preparation methods based on yield, scalability, and regioselectivity:

MethodYield (%)Key AdvantagesLimitations
Paal-Knorr Synthesis85–96High efficiency, one-pot procedureLimited to symmetric diketones
Three-Component Coupling70–80Atom economy, reduced stepsStereochemical variability
Fischer Indole Synthesis60–75Reliable indole formationHarsh acidic conditions
Sonogashira Cyclization65–78Mild conditions, functional group toleranceRequires palladium catalysts

Q & A

Q. What are the key synthetic routes for preparing this compound, and how can reaction conditions be optimized for yield and purity?

The synthesis of pyrrole-indole hybrids typically involves multi-step reactions, including:

  • Pyrrole core formation : Knorr-type condensations or Paal-Knorr reactions to construct the pyrrole ring.
  • Indole functionalization : Electrophilic substitution or cross-coupling reactions to introduce the 5-methyl-2-oxoindole moiety.
  • Esterification : Methanol-mediated esterification under acidic or basic conditions. Optimization strategies include using polar aprotic solvents (e.g., DMF, DMSO) for solubility, sodium hydride as a base for deprotonation, and controlled temperatures (60–80°C) to minimize side reactions .

Q. Which analytical techniques are critical for confirming the compound’s structural integrity?

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify substituent positions and stereochemistry (e.g., methoxyphenyl and indole ring integration) .
  • Mass Spectrometry (HRMS) : To confirm molecular weight and fragmentation patterns .
  • X-ray Crystallography : For absolute configuration determination, if single crystals are obtainable .

Q. What safety protocols should be followed when handling this compound in the lab?

  • Respiratory/Hand/Eye Protection : Use nitrile gloves, goggles, and fume hoods to avoid inhalation or contact, as similar pyrrole derivatives may release hazardous decomposition products (e.g., carbon oxides) under high heat .
  • Storage : Keep in airtight containers away from strong oxidizers and moisture .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., 3-methoxyphenyl vs. fluorophenyl) influence reactivity in cross-coupling reactions?

  • Electron-donating groups (e.g., methoxy) enhance electrophilic substitution on the pyrrole ring, while electron-withdrawing groups (e.g., fluoro) may direct reactivity toward nucleophilic sites. Comparative DFT studies or Hammett plots can quantify these effects .

Q. What computational methods are recommended to predict biological target interactions?

  • Molecular Docking : Use software like AutoDock Vina with protein databases (e.g., PDB) to model binding to kinase or GPCR targets.
  • MD Simulations : Assess stability of ligand-receptor complexes over nanosecond timescales .

Q. How can contradictory biological activity data across studies be resolved?

  • Dose-Response Assays : Standardize IC50_{50} measurements using cell lines with consistent passage numbers.
  • Off-Target Screening : Employ proteome-wide affinity chromatography to identify non-specific binding .

Q. What strategies enhance the compound’s metabolic stability without compromising bioactivity?

  • Prodrug Design : Replace the methyl ester with a tert-butyl ester to reduce hydrolysis.
  • Isosteric Replacement : Substitute the indole 2-oxo group with a bioisostere like 2-thioxo to resist enzymatic degradation .

Q. How can reaction by-products (e.g., dimerized intermediates) be identified and minimized?

  • HPLC-MS Monitoring : Track reaction progress in real-time to detect early-stage by-products.
  • Solvent Optimization : Switch from DMF to THF to reduce polarity-driven dimerization .

Data Contradiction Analysis

Q. Why do reported yields vary for the indole-pyrrole coupling step?

Discrepancies often arise from:

  • Catalyst Loading : Pd(PPh3_3)4_4 at 5 mol% vs. 10 mol% can alter turnover rates.
  • Oxygen Sensitivity : Use of inert atmospheres (N2_2/Ar) improves reproducibility in palladium-mediated reactions .

Q. How does stereochemistry at the indole 3-position affect pharmacological outcomes?

  • Enantioselective synthesis (e.g., chiral auxiliaries or catalysts) and X-ray analysis are required to isolate R/S isomers. Biological assays on purified enantiomers can reveal stereospecific activity .

Methodological Recommendations

  • Scale-Up Challenges : Pilot reactions in flow reactors to maintain temperature control and mixing efficiency during esterification .
  • Structural Modifications : Use Suzuki-Miyaura coupling to diversify the 3-methoxyphenyl group for SAR studies .

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